Product packaging for H-Gly-Lys-Gly-OH(Cat. No.:CAS No. 45214-22-0)

H-Gly-Lys-Gly-OH

Cat. No.: B1337361
CAS No.: 45214-22-0
M. Wt: 260.29 g/mol
InChI Key: PDUHNKAFQXQNLH-ZETCQYMHSA-N
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Description

Defining the Gly-Lys-Gly Peptide Sequence and its Structural Context

H-Gly-Lys-Gly-OH is a tripeptide with the chemical structure representing a sequence of three amino acids: glycine (B1666218), lysine (B10760008), and another glycine molecule. The notation "H-" at the N-terminus indicates a free amino group, while "-OH" at the C-terminus signifies a free carboxyl group. The central lysine residue, with its positively charged side chain at physiological pH, imparts a distinct chemical character to the molecule.

The synthesis of related ε-N-acetyl-L-lysine peptides, including a pathway to produce this compound, has been described in the scientific literature. nih.gov This involves a series of chemical reactions, including the use of protecting groups and mixed anhydride (B1165640) methods to form the peptide bonds in the correct sequence. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H20N4O4
IUPAC Name Glycyl-L-lysyl-glycine
Amino Acid Sequence Gly-Lys-Gly

Academic and Research Significance of Short Peptides in Biological Systems

Short peptides, typically consisting of two to twenty amino acids, are of considerable interest in biological research due to their diverse and critical roles in physiological processes. They can act as signaling molecules, enzyme substrates or inhibitors, and even possess antimicrobial properties. oup.com The specific sequence of amino acids in a peptide dictates its structure and, consequently, its biological function.

For instance, the presence of lysine and glycine in repeating sequences, such as in Lys-Gly-Lys-Gly-Lys-Gly-Lys, has been shown to create peptides that can bind to Z-DNA, suggesting a role in gene regulation. researchgate.net While this specific activity has not been attributed to this compound, it highlights the potential for peptides with similar motifs to interact with nucleic acids. Furthermore, the well-studied tripeptide Gly-His-Lys (GHK) demonstrates a wide range of biological activities, including wound healing and anti-inflammatory effects, underscoring the therapeutic potential of short peptide sequences. researchgate.netmedchemexpress.com

Overview of Current Research Trajectories Involving this compound

Direct research on this compound is still in its early stages. One of the few studies that have investigated its biological effects examined its influence on the proliferation of human aortic endothelial cells. The study found that this compound, at concentrations ranging from 1 nM to 1 mM, did not significantly influence the proliferation of these cells.

Another area of application for this compound is in the synthesis of larger proteins, such as casein and soybean protein. This suggests its utility as a building block in biotechnological and food science applications.

While specific research on the biological activities of this compound is limited, the broader context of tripeptide research suggests potential avenues for future investigation. The presence of the basic amino acid lysine and the flexible glycine residues could lead to interactions with various biological targets. Future studies may explore its potential role in enzymatic pathways, as a signaling molecule, or in the development of novel biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N4O4 B1337361 H-Gly-Lys-Gly-OH CAS No. 45214-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUHNKAFQXQNLH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427214
Record name Glycine, glycyl-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45214-22-0
Record name Glycine, glycyl-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Structural Characterization and Conformational Dynamics of H Gly Lys Gly Oh

High-Resolution Spectroscopic Analysis of H-Gly-Lys-Gly-OH (e.g., NMR, CD)

High-resolution spectroscopic methods are fundamental to understanding the conformational preferences and electronic structure of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information on the peptide's structure in solution, while Circular Dichroism (CD) spectroscopy offers insights into its secondary structure.

In a study involving various H-Gly-X-Gly-OH tripeptides, the ¹H NMR spectrum of this compound was analyzed. The analysis revealed the presence of small resonances at 8.4 ppm, which were suggestive of the oxidation of a small percentage of the peptide's side chain heteroatoms, potentially leading to the formation of aldehydes. This same study noted that attempts to nitrate (B79036) the lysine-containing peptide resulted in only trace amounts of new forms, indicating a certain level of stability under those specific conditions.

Table 3.1: Spectroscopic Data for this compound

Parameter Observation Significance
¹H NMR Chemical Shift Small resonances at 8.4 ppm Suggests minor oxidation at side chain heteroatoms

| Circular Dichroism (CD) | Data not available in reviewed literature | - |

Mass Spectrometry-Based Characterization of this compound Purity and Integrity

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight, confirming the purity, and assessing the integrity of synthetic or isolated peptides. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard methods for peptide characterization.

ESI-MS is a soft ionization technique ideal for analyzing peptides, as it typically produces intact molecular ions with multiple charges, allowing for precise mass determination. While it is a standard procedure for confirming the identity of peptides like this compound, specific ESI-MS spectra and detailed purity analyses for this compound are not detailed in the surveyed scientific reports.

Table 3.2.1: ESI-MS Characterization of this compound

Analysis Type Finding

| Purity & Integrity | Specific data not available in reviewed literature |

MALDI-TOF MS is another soft ionization method that is highly effective for peptide analysis, often yielding singly charged ions, which simplifies spectral interpretation. It is frequently used to confirm the quality and molecular mass of synthetic peptides. For instance, the quality of a related, longer peptide, Lys-Gly-Lys-Gly-Lys-Gly-Lys, was confirmed by MALDI mass spectroscopy following its synthesis. nih.gov However, specific MALDI-TOF MS data dedicated to the purity and integrity analysis of this compound is not available in the reviewed literature.

Table 3.2.2: MALDI-TOF MS Characterization of this compound

Analysis Type Finding

| Purity & Integrity | Specific data not available in reviewed literature |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Advanced X-ray Crystallography and Electron Microscopy Studies of this compound Assemblies

To understand the three-dimensional arrangement of this compound in the solid state and its capacity to form higher-order assemblies, X-ray crystallography and electron microscopy are the definitive techniques.

A comprehensive investigation into the self-assembly and crystal structures of several Glycine-X-Glycine (GxG) peptides was conducted. rsc.org This study successfully determined the crystalline structures of related tripeptides such as glycyl-alanyl-glycine (GAG), glycyl-histidyl-glycine (GHG), and glycyl-tyrosyl-glycine (GYG). rsc.org However, the authors noted that these were the first reports of such structures and did not present a crystal structure for this compound (GKG). rsc.org This suggests that a definitive crystal structure for this specific tripeptide is not currently available in the public domain. Likewise, specific studies using electron microscopy to visualize assemblies of this compound have not been reported in the reviewed literature.

Table 3.3: Crystallographic and Microscopic Data for this compound

Technique Finding
X-ray Crystallography Crystal structure not available in reviewed literature. rsc.org

| Electron Microscopy | Data not available in reviewed literature |

Investigating the Molecular Interactions and Recognition Mechanisms of H Gly Lys Gly Oh

H-Gly-Lys-Gly-OH Interactions with Macromolecular Systems

The structure of this compound, featuring a central lysine (B10760008) residue flanked by two glycine (B1666218) residues, facilitates a range of interactions with complex biological macromolecules. The peptide backbone allows for hydrogen bonding, while the lysine side chain provides a primary amine group that is positively charged at physiological pH, enabling strong electrostatic interactions.

While direct research on this compound as a specific protein ligand is not extensively detailed in the literature, its structure suggests it can act as a substrate for certain classes of enzymes. Aminopeptidases, for instance, are exopeptidases that cleave N-terminal amino acids from peptides and proteins. tandfonline.com Studies on glycine-specific aminopeptidases have shown they can hydrolyze various peptides with an N-terminal glycine. tandfonline.com A glycine aminopeptidase (B13392206) from Penicillium citrinum M514, for example, shows high specificity for glycine residues at the N-terminus. tandfonline.com Given its N-terminal glycine, this compound is a plausible substrate for such enzymes.

Furthermore, peptides containing glycine and lysine are recognized by various enzymes. The metabolism of collagen, for example, produces various di- and tripeptides that are substrates for enzymes like prolidase. targetmol.com The general process of peptide screening is often used to identify peptides that can be used for studying protein interactions and functional analysis. medchemexpress.commedchemexpress.com Peptides containing lysine and glycine are frequently used as building blocks in peptide synthesis to create substrates for enzyme assays or to investigate peptide-protein binding. chemimpex.com

Enzyme/Protein ClassRelated Peptide Substrate/LigandType of InteractionPotential Relevance to this compoundReference
Glycine AminopeptidaseH-Gly-pNA, Gly-L-Asp, Gly-L-LysEnzymatic hydrolysis of the N-terminal glycine.High potential to act as a substrate due to the N-terminal glycine residue. tandfonline.com
Angiotensin-Converting Enzyme (ACE)H-Gly-Lys-OHInhibition (as part of larger inhibitor structures).The Gly-Lys motif is recognized, though the full tripeptide's activity is unconfirmed. novoprolabs.com
SortaseOligo-Glycine motifsCovalent linkage via transpeptidase activity.The glycine residues could participate in recognition and binding in engineered protein systems. iris-biotech.de
cAMP-dependent protein kinaseH-Arg-Gly-Tyr-Ala-Leu-Gly-OHCompetitive Inhibition.Demonstrates that glycine-containing peptides can act as inhibitors in key signaling pathways. targetmol.com

Nucleic Acids: The interaction of peptides with nucleic acids is often mediated by electrostatic forces between positively charged amino acid residues and the negatively charged phosphate (B84403) backbone of DNA and RNA. The lysine residue in this compound, with its protonated ε-amino group, is a primary driver for such interactions. Research on phenanthridine-peptide conjugates has shown that substituting a glycine with a lysine residue significantly enhances binding affinity to both DNA and RNA. mdpi.com This enhancement is attributed to the favorable electrostatic contact provided by the lysine's side chain. mdpi.com Specifically, the presence of lysine in a flexible tripeptide linker was found to be crucial for stronger binding interactions with polynucleotides. mdpi.com This principle suggests that this compound would similarly interact with nucleic acids, with the lysine side chain anchoring the peptide to the phosphate backbone, while the flexible glycine residues allow for conformational adjustments.

Lipids: The interaction of peptides with lipid membranes is critical for many cellular processes. For this compound, this interaction would be governed by a balance of electrostatic and hydrophilic forces. Theoretical and experimental studies on individual amino acids show that glycine can adsorb onto the surface of a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, forming hydrogen bonds with the hydrophilic phosphate groups. researchgate.net The positively charged lysine residue would have a strong affinity for the negatively charged or zwitterionic headgroups of phospholipids. researchgate.net Studies on bradykinin (B550075) analogues have demonstrated that the addition of a single glycine residue can dramatically alter the peptide's conformational structure and orientation within a lipid environment, highlighting the significant role of glycine in modulating peptide-lipid interactions. Therefore, this compound is expected to reside at the lipid-water interface, with its charged lysine and polar peptide backbone interacting with the lipid headgroups, rather than inserting deep into the hydrophobic core of the membrane. researchgate.net

MacromoleculeKey Interacting Residue(s)Primary Driving ForceExpected Interaction MechanismReference
Nucleic Acids (DNA/RNA)LysineElectrostatic AttractionThe positively charged lysine side chain interacts with the negatively charged phosphate backbone. mdpi.com
Lipid BilayersLysine, GlycineElectrostatic and Hydrogen BondingThe peptide adsorbs at the membrane surface, with lysine interacting with lipid headgroups and glycine forming hydrogen bonds. researchgate.net

Peptide-Protein Interaction Studies Involving this compound as a Ligand or Substrate

Metal Ion Chelation and Coordination Chemistry of this compound

The arrangement of nitrogen and oxygen atoms in the peptide backbone and in the lysine side chain makes this compound a potential chelating agent for various metal ions. While specific studies on this tripeptide are scarce, extensive research on the related peptide Gly-His-Lys (GHK) provides significant insight. GHK is well-known for its ability to form complexes with transition metals, particularly copper (II). nih.govnih.gov The coordination of Cu(II) by GHK involves the N-terminal amino nitrogen, the imidazole (B134444) nitrogen from histidine, and the deprotonated amide nitrogen between the first two residues. nih.govresearchgate.net

For this compound, which lacks a histidine residue, the coordination sites would differ. The potential donor atoms include the N-terminal amino nitrogen, the ε-amino nitrogen of the lysine side chain, and the oxygen and deprotonated nitrogen atoms of the peptide bonds. mdpi.com The coordination typically begins at the N-terminal amine. mdpi.com The stability of the resulting complex and the number of atoms involved in coordination depend on the specific metal ion and the pH of the solution, which influences the deprotonation of the amide groups. mdpi.com Tandem mass spectrometry studies of zinc(II) complexes with lysine-containing peptides have confirmed the direct involvement of the lysine side chain's basic amine group in metal coordination. researchgate.net

Based on studies of similar peptides, this compound would likely form complexes with a range of divalent transition metal ions. nih.gov

Metal IonAffinity (Based on GHK studies)Potential Coordination Sites on this compoundReference
Copper (Cu²⁺)HighN-terminal amine, Lysine ε-amine, Peptide backbone nitrogens/oxygens nih.govnih.gov
Iron (Fe²⁺/Fe³⁺)HighN-terminal amine, Lysine ε-amine, Peptide backbone nitrogens/oxygens nih.gov
Nickel (Ni²⁺)ModerateN-terminal amine, Lysine ε-amine, Deprotonated amide nitrogen nih.govresearchgate.net
Zinc (Zn²⁺)ModerateN-terminal amine, Lysine ε-amine, Peptide backbone oxygens nih.govresearchgate.net
Cobalt (Co²⁺)ModerateN-terminal amine, Lysine ε-amine, Peptide backbone oxygens nih.gov
Manganese (Mn²⁺)ModerateN-terminal amine, Lysine ε-amine, Peptide backbone oxygens nih.gov
Calcium (Ca²⁺)No AffinityN/A nih.gov
Potassium (K⁺)No AffinityN/A nih.gov

Self-Assembly and Supramolecular Organization of this compound Peptides

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. d-nb.info For peptides, these interactions primarily include hydrogen bonding between peptide backbones, as well as electrostatic, hydrophobic, and van der Waals interactions between side chains. d-nb.info

While this compound itself is not reported to be a strong self-assembling peptide under normal conditions, its constituent amino acids are frequently found in peptides that do form such structures. The process of self-assembly can often be triggered by external stimuli, such as changes in pH, solvent, or the presence of other molecules or ions. researchgate.net For example, the co-assembly of the peptides H-Gly-His-Lys-OH and H-Phe-Phe-Asp-OH into a hydrogel composed of nanofibers is induced by the addition of copper ions, linking metal coordination directly to supramolecular organization. researchgate.netfrontiersin.org

Furthermore, studies involving chemically modified amino acids and peptides, particularly those with N-terminal Fmoc (N-(9-fluorenylmethoxycarbonyl)) groups, have provided deep insight into self-assembly mechanisms. The Fmoc group promotes gelation through π-π stacking interactions. mdpi.com Research has shown that co-assembly of Fmoc-lysine derivatives with Fmoc-Gly-Gly-Gly-OH can lead to the formation of stable supramolecular hydrogels. mdpi.comnih.gov These structures are stabilized by a combination of π-π stacking from the Fmoc groups and extensive hydrogen bonding networks provided by the peptide backbones. nih.gov These findings suggest that while this compound may not readily self-assemble on its own, it possesses the fundamental characteristics—hydrogen bonding capacity and a charged, interactive side chain—that would allow it to participate in co-assembly with other molecules to form complex supramolecular architectures. frontiersin.org

Elucidating the Biochemical Roles and in Vitro Bioactivity of H Gly Lys Gly Oh

H-Gly-Lys-Gly-OH as a Building Block in Complex Protein Synthesis (e.g., casein, soybean protein)

This compound, a tripeptide containing glycine (B1666218) and lysine (B10760008), can be utilized in the synthesis of complex proteins such as casein and soybean protein. medchemexpress.com Bioactive peptides are often latent within the sequences of larger parent proteins and can be released through processes like enzymatic hydrolysis during food processing or digestion. mdpi.comoup.com The nutritional and functional properties of proteins like casein and soy protein are determined not only by their amino acid composition but also by the presence of these encrypted peptide sequences. mdpi.com

Some studies have explored the uptake of peptide-bound amino acids for milk protein synthesis. For instance, dipeptides and oligopeptides have been shown to promote casein synthesis in bovine mammary epithelial cells. nih.gov This highlights the importance of small peptides as building blocks in the synthesis of vital proteins.

Enzymatic Processing and Metabolic Fate of this compound In Vitro

The in vitro processing of peptides is crucial for understanding their stability, bioavailability, and ultimate biological function. Peptides are subject to degradation by various proteases and peptidases. For instance, studies on the enzymatic processing of pro-hormones like pro-gonadotropin-releasing hormone (pro-GnRH) show a series of ordered events involving endoproteolysis and exopeptidase digestion to yield the final bioactive hormone. nih.gov This process involves cleavage at specific amino acid residues, such as the Arg-Lys sequence, by enzymes like carboxypeptidase E. nih.gov

Similarly, Arg-Lys esteropeptidases have been identified in the brain cortex that are responsible for converting larger precursor proteins like somatostatin-28 into the smaller, active somatostatin-14. nih.gov This enzymatic cleavage is a critical step in the post-translational modification of proteins.

In the context of peptide-based drug delivery, linkers that are susceptible to enzymatic cleavage are being explored. For example, a Gly-Phe-Lys (GFK) tripeptide linker has been evaluated for its ability to be cleaved by renal brush border enzymes. nih.govacs.org In vitro studies demonstrated that this linker could release radiolabeled metabolites, indicating its susceptibility to enzymatic processing. nih.govacs.org The metabolic fate of peptides is also influenced by their resistance to degradation. For example, pyroglutamyl peptides from a rice protein hydrolysate have been shown to be resistant to peptidases in rat ileal extract and blood plasma. sciopen.com

The stability of this compound would similarly be dependent on its susceptibility to various peptidases present in an in vitro system. The presence of the lysine residue could make it a target for trypsin-like proteases, which cleave at the carboxyl side of lysine and arginine. Its metabolic fate in vitro would involve its breakdown into smaller peptides and constituent amino acids, glycine and lysine.

Investigation of this compound Modulation of Cellular Physiology in Experimental Models (e.g., cell proliferation, signal transduction)

The interaction of peptides with cells can trigger a variety of physiological responses, including effects on cell proliferation and signal transduction. Research indicates that this compound, at concentrations ranging from 1 nM to 1 mM, does not significantly influence the proliferation of human aortic endothelial cells. medchemexpress.com However, other peptides have been shown to modulate cellular activities. For example, a synthetic peptide with the sequence Gly-Lys-Gly-Glu-Gly-Glu-Gly-Lys-Gly, designated as peptide H1, was designed to interact with the urokinase-type plasminogen activator receptor (uPAR). nih.gov This receptor is involved in cancer cell invasion and metastasis. The study found that peptide H1 could potentially block the binding of ligands to uPAR, thereby inhibiting downstream signaling pathways associated with cancer progression. nih.gov

Signal transduction pathways are often modulated by peptides. The c-kit receptor tyrosine kinase, for instance, has an isoform containing a Gly-Asn-Asn-Lys sequence, and its activation is crucial for various developmental processes. nih.gov The interaction of this receptor with signaling proteins like phosphatidylinositol (PI) 3' kinase and PLC gamma 1 is a key part of its signal transduction cascade. nih.gov Furthermore, ubiquitination, a process involving the attachment of ubiquitin to a lysine residue in a target protein, is a critical signaling mechanism that regulates protein degradation, endocytosis, and other cellular events. This highlights the importance of the lysine residue in peptides like this compound for potential involvement in cellular signaling.

Peptides can also influence the phenotype of cells. For example, type I collagen can promote the transition of arterial smooth muscle cells from a contractile to a synthetic phenotype, a process that involves interaction with a beta 1 integrin family receptor. nih.gov While specific studies on this compound's direct role in these exact pathways are limited, its constituent amino acids are integral to many signaling molecules and processes.

Table 1: Summary of In Vitro Cellular Effects of this compound and Related Peptides

Peptide/SystemCell TypeObserved EffectConcentration/ConditionsReference
This compoundHuman Aortic Endothelial CellsInsignificant influence on proliferation1 nM - 1 mM medchemexpress.com
Peptide H1 (Gly-Lys-Gly-Glu-Gly-Glu-Gly-Lys-Gly)Ovarian Cancer Cells (in silico)Potential to block uPAR, inhibiting invasion pathwaysN/A nih.gov
KitA+ isoform (contains Gly-Asn-Asn-Lys)COS CellsAssociation with PI-3' kinase and PLC gamma 1 upon stimulationTransient expression nih.gov
Type I CollagenRabbit Arterial Smooth Muscle CellsPromotes transition to synthetic phenotypeN/A nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Specific Bioactivities (e.g., antimicrobial)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of peptides. For antimicrobial peptides (AMPs), cationic residues like lysine are often crucial for their interaction with negatively charged bacterial membranes. nih.gov The modification of peptide sequences can lead to enhanced antimicrobial potency.

SAR studies on various AMPs have provided valuable insights:

Aurein (B1252700) 1.2 Analogs : Replacing lysine with other non-proteinogenic amino acids like ornithine (Orn) or diaminobutyric acid (Dab) in the aurein 1.2 peptide sequence has been shown to increase antibacterial activity against B. subtilis. mdpi.com

Anoplin Analogs : Anoplin is a short AMP with the sequence Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2. frontiersin.org Studies have shown that its full length is necessary for antibacterial activity and that substituting arginine with hydrophobic amino acids can result in potent analogs. frontiersin.org

Brevinin-2GUb Analogs : In the peptide Brevinin-2GUb, replacing negatively charged amino acids with lysine to increase the net positive charge led to an analog with higher hydrophobicity and amphipathicity. nih.gov However, simply increasing cationicity does not always lead to a drastic change in bactericidal nature. plos.org

Peptidomimetic Prodrugs : Peptidomimetics containing glutamine analogues linked to peptides have been developed as antimicrobial agents. Their activity is dependent on their transport into the bacterial cell via peptide transporters. The antibacterial activities of these compounds correlate with their binding affinity to the transporter proteins. oup.com

These examples demonstrate that the antimicrobial activity of a peptide is a complex interplay of its charge, hydrophobicity, conformation, and size. While this compound itself is not primarily known as an antimicrobial peptide, its simple structure serves as a basic scaffold. SAR studies involving the substitution of its glycine or lysine residues, N- or C-terminal modifications, or its cyclization could be performed to explore and optimize potential antimicrobial activities. The presence of the central lysine residue provides a key cationic and nucleophilic site for such modifications.

Table 2: Examples of SAR Studies on Antimicrobial Peptide Analogs

Parent PeptideModificationEffect on Antimicrobial ActivityTarget Organism(s)Reference
Aurein 1.2Replacement of Lys with Orn or DabIncreased activityB. subtilis mdpi.com
AnoplinReplacement of Arg with hydrophobic amino acidsPotent analogs createdE. coli, S. aureus frontiersin.org
Brevinin-1CTcu5N-terminal Lys substitutionImproved activityS. aureus plos.org
Brevinin-2GUbReplacement of acidic residues with LysIncreased positive charge and amphipathicityGeneral nih.gov

Advanced Analytical Methods for H Gly Lys Gly Oh in Complex Biological Matrices

High-Performance Liquid Chromatography (HPLC) for H-Gly-Lys-Gly-OH Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides. nih.govscispace.com Its high resolution and the availability of volatile mobile phases compatible with mass spectrometry make it ideal for both analytical and preparative applications. nih.gov The primary modes of HPLC employed for peptide separations, including this compound, are reversed-phase (RP-HPLC), ion-exchange (IEX), and size-exclusion chromatography (SEC), which separate molecules based on hydrophobicity, net charge, and size, respectively. nih.govscispace.com

Reversed-Phase HPLC (RP-HPLC) is the most prevalent mode for peptide analysis due to its superior speed and efficiency. nih.gov The separation is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica). google.com Peptides are eluted by a gradient of increasing organic solvent, typically acetonitrile, in an aqueous mobile phase. nih.govgoogle.com

For the tripeptide this compound, which is relatively polar due to its small size and the presence of the charged lysine (B10760008) residue, method optimization is critical. Key parameters include:

Stationary Phase: While C18 columns are standard, columns with different properties, such as those with polar-embedded or polar-endcapped functionalities, can offer alternative selectivity for polar peptides. researchgate.net

Mobile Phase: The mobile phase typically consists of an aqueous component and an organic modifier. Acetonitrile is the most common organic modifier, but others like methanol (B129727) can be used to alter separation selectivity. researchgate.net An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape by suppressing the ionization of free silanol (B1196071) groups on the silica (B1680970) support and providing a counter-ion for the basic residues of the peptide. google.com

Gradient Elution: A shallow gradient, where the concentration of the organic solvent is increased slowly, is often required to achieve adequate resolution of hydrophilic peptides like this compound from other polar components in a biological sample.

Temperature: Column temperature can influence separation selectivity, particularly for peptides with conformational flexibility. scispace.com Operating at elevated temperatures (e.g., 40-60°C) can improve peak shape and reduce column backpressure. google.com

Table 1: Exemplary RP-HPLC Parameters for this compound Analysis

Parameter Condition Purpose/Rationale
Column C18, 3-5 µm particle size, 100-300 Å pore size Standard for peptide separations, providing good hydrophobic retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Provides protons to suppress silanol ionization and acts as an ion-pairing agent.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Organic modifier to elute the peptide from the nonpolar stationary phase.
Flow Rate 1.0 mL/min (analytical scale) Standard flow for 4.6 mm ID columns.
Gradient 5-30% B over 20 minutes A shallow gradient is optimal for resolving hydrophilic peptides.
Detection UV at 214-220 nm Detection of the peptide backbone amide bonds.

| Temperature | 30-50 °C | Improves peak symmetry and reduces viscosity. google.com |

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge, which is dependent on the pH of the mobile phase and the peptide's isoelectric point (pI). nih.gov this compound contains a basic lysine residue, making it positively charged at a pH below its pI. This allows it to bind to a cation-exchange (CEX) resin, which contains negatively charged functional groups. nih.gov

The analysis involves loading the sample onto the CEX column at a low pH, where the peptide is bound to the resin. Elution is then achieved by increasing the salt concentration (e.g., using a sodium chloride gradient) or by increasing the pH of the mobile phase. 193.16.218 As the pH approaches the pI of the peptide, its net positive charge decreases, weakening its interaction with the stationary phase and leading to its elution. IEX is particularly useful as an orthogonal separation technique to RP-HPLC, providing a different selectivity that can be crucial for purifying the peptide from complex mixtures. nih.govarvojournals.org

Reversed-Phase HPLC (RP-HPLC) Optimization for this compound

Advanced Mass Spectrometry for this compound Quantification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for highly specific and sensitive detection. For a peptide like this compound (molecular weight: 260.29 g/mol ), MS can provide not only quantification but also structural confirmation through fragmentation analysis. vwr.combroadinstitute.org

In a typical experiment, the peptide is ionized, most commonly by electrospray ionization (ESI), which generates protonated molecular ions [M+H]⁺. For this compound, this would be an ion at m/z 261.15. The high mass accuracy of modern mass spectrometers allows for the confident identification of the peptide based on its measured monoisotopic mass. broadinstitute.org

Tandem mass spectrometry (MS/MS) is used for structural elucidation and to enhance specificity. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. The resulting fragment ions are then analyzed. The fragmentation of lysine-containing peptides is well-characterized. For H-Gly-Lys-OH, fragmentation includes the formation of an m/z 129 ion. nih.gov This ion is thought to form through the interaction of the lysine side-chain amino group with the carbonyl function as the C-terminal hydroxyl group departs. nih.gov Another characteristic fragment is the m/z 84 ion, [C₅H₁₀N]⁺, which is common in the spectra of lysine-containing peptides. nih.gov

Table 2: Predicted Characteristic Fragment Ions for this compound in MS/MS

Ion Type Sequence Calculated m/z Description
[M+H]⁺ This compound 261.15 Parent ion
b₂-ion [Gly-Lys]⁺ 187.11 N-terminal fragment
y₁-ion [Gly]⁺ 76.04 C-terminal fragment
y₂-ion [Lys-Gly]⁺ 204.13 C-terminal fragment
Internal Fragment [Lys] immonium ion 101.07 Characteristic lysine residue fragment

| Side-chain loss | [M+H - NH₃]⁺ | 244.12 | Loss of ammonia (B1221849) from lysine side chain |

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for this compound

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for peptide quantification in complex biological matrices. This hyphenated technique combines the superior separation power of HPLC with the unparalleled sensitivity and specificity of MS/MS. nih.gov

For this compound, an RP-HPLC method similar to that described in section 6.1.1 is typically used to separate the peptide from matrix components. The eluent from the column is directed into the ESI source of the mass spectrometer. The instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., m/z 261.15 for this compound) is selected in the first mass analyzer, fragmented, and then one or more specific product ions (e.g., m/z 84 or 101) are monitored in the second mass analyzer. This process provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same retention time, the same parent mass, and the same fragment ion masses as the target analyte. This approach has been successfully used for the identification of di- and tripeptides in complex samples like human urine and fecal extracts. researchgate.netrsc.org

Table 3: Outline of a Typical LC-MS/MS Method for this compound

Parameter Setting/Value
LC System UHPLC or NanoLC
Column C18, ≤ 2.1 mm ID
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for polar peptide elution
MS System Triple Quadrupole or Orbitrap
Ionization Mode ESI Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 261.15

| Product Ion(s) (Q3) | m/z 84.08, m/z 101.07 |

Development of Derivatization Strategies for Enhanced this compound Detection Sensitivity (e.g., fluorescence, UV)

One limitation of analyzing this compound with HPLC-UV is its lack of a strong chromophore, leading to poor sensitivity when monitoring at the low UV wavelengths (214-220 nm) where the peptide bond absorbs. jasco-global.com To overcome this, pre-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the peptide. researchgate.net This process converts the analyte into a derivative with superior detection properties. google.com

This compound has two primary amine groups (the N-terminal α-amino group and the ε-amino group of the lysine side chain) that are available for derivatization. Common derivatizing agents include:

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance around 254 nm. google.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives, enabling detection at very low concentrations. researchgate.netnih.gov

o-phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. This is a popular method due to the stability of the reagent and the automated nature of the reaction. jasco-global.comlcms.czplos.org

Derivatization not only enhances detection sensitivity but can also alter the chromatographic properties of the peptide. The addition of a large, hydrophobic tag like FMOC will significantly increase the peptide's retention on an RP-HPLC column, which can be advantageous for separating it from early-eluting, polar interferences. researchgate.net

Table 4: Comparison of Common Derivatization Reagents for Peptide Analysis

Reagent Target Group Detection Mode Advantages Disadvantages
Phenyl isothiocyanate (PITC) Primary & Secondary Amines UV (254 nm) Stable derivatives, well-established method. google.com Relatively low sensitivity compared to fluorescence.
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary Amines Fluorescence High sensitivity, increases hydrophobicity. researchgate.netnih.gov Reagent itself can interfere if not removed.
o-phthalaldehyde (OPA) Primary Amines Fluorescence High sensitivity, fast reaction, automated. jasco-global.complos.org Derivatives can be unstable, does not react with secondary amines.

| Dansyl chloride | Primary & Secondary Amines | Fluorescence | High sensitivity. researchgate.net | Long reaction times, reagent can interfere. |

Emerging Applications of H Gly Lys Gly Oh in Biomaterials Science and Nanotechnology

H-Gly-Lys-Gly-OH as a Component in Peptide Hydrogels and Scaffolds

Peptide-based hydrogels are a class of biomaterials that have shown immense potential in tissue engineering and regenerative medicine due to their biocompatibility and structural resemblance to the natural extracellular matrix (ECM). rsc.orgacs.org These hydrogels are formed through the self-assembly of peptides into three-dimensional nanofibrous networks that can encapsulate large amounts of water and support cell growth. acs.orgnih.govresearchgate.net

The design of the constituent peptides is crucial for the final properties of the hydrogel. Short peptides are often used as building blocks for these supramolecular structures. nih.gov The incorporation of this compound into such systems can be advantageous for several reasons:

Structural Flexibility : The glycine (B1666218) residues provide significant conformational flexibility. This flexibility can be critical in the self-assembly process, allowing the peptide backbone to adopt conformations necessary for the formation of stable, cross-linked nanofiber networks. genovis.comiris-biotech.de

Biofunctionality of Lysine (B10760008) : The central lysine residue possesses a primary amine group on its side chain, which is positively charged at physiological pH. frontiersin.orgmdpi.com This positive charge can enhance cell adhesion and proliferation by mimicking the charge distribution found in natural ECM proteins. nih.gov Furthermore, this amine group serves as a reactive handle for chemical cross-linking, allowing for the covalent stabilization of the hydrogel network or for the attachment of other bioactive molecules. rsc.org

Mimicking the ECM : The combination of flexible glycine and charged lysine residues can help create scaffolds that not only provide structural support but also present biochemical cues that promote cellular activities like adhesion, migration, and differentiation. acs.orgresearchgate.net For example, studies have shown that modifying polymer scaffolds with amino acids like serine, glycine, and lysine can improve their hydrophilic properties and support cell growth. acs.org While direct studies on hydrogels composed exclusively of this compound are not extensively documented, the fundamental properties of its constituent amino acids strongly suggest its utility. For instance, peptide hydrogels incorporating lysine have been shown to be cytocompatible and support 3D cell culture. google.com

Integration of this compound in Functionalized Nanomaterials

The functionalization of nanomaterials with peptides is a rapidly advancing area of nanotechnology, aiming to create sophisticated systems for drug delivery, medical imaging, and diagnostics. mdpi.comdovepress.comnih.gov Peptides can confer biocompatibility, stability, and specific targeting capabilities to nanoparticles. The this compound sequence is well-suited for this purpose.

The integration of this tripeptide onto nanoparticle surfaces can offer several benefits:

Enhanced Biocompatibility and Stability : The peptide coating can shield the inorganic nanoparticle core from the biological environment, reducing toxicity and preventing aggregation. nih.gov

Improved Cellular Uptake : Peptides rich in basic residues like lysine and arginine are known as cell-penetrating peptides (CPPs) that can enhance the transport of nanoparticles across cell membranes. mdpi.commdpi.com The lysine residue in this compound provides a positive charge that can interact with the negatively charged cell membrane, facilitating cellular internalization. mdpi.com

Versatile Conjugation : The lysine side-chain amine provides a convenient point for attaching other molecules, such as targeting ligands or therapeutic agents, through well-established bioconjugation chemistries. nih.gov This allows for the creation of multifunctional nanoplatforms. Polyglycine fragments have been noted for their potential to bind to surfaces, suggesting a role in nanotechnology constructs. iris-biotech.deiris-biotech.de

Metabolizable Linkage : Research into radiolabeled peptides for imaging has explored the use of a Gly-Lys linker to facilitate clearance from non-target tissues like the kidneys. This concept involves enzymatic cleavage of the linker, demonstrating a sophisticated application of this peptide sequence in designing smarter biomedical nanomaterials.

Role of this compound as Flexible Linkers in Protein Engineering and Conjugation Chemistry

In protein engineering, linkers are peptide sequences that connect different functional protein domains to create fusion proteins with novel or enhanced properties. The choice of linker is critical as it can influence the folding, stability, and activity of the fused domains. polyplus-sartorius.com this compound embodies the key characteristics of an effective flexible linker.

Flexibility : Glycine, being the smallest amino acid with no side chain, imparts a high degree of rotational freedom to the polypeptide chain. iris-biotech.de Glycine-rich linkers, often referred to as "GS" linkers when combined with serine, are the most commonly used flexible linkers. genovis.comnih.govkbdna.com This flexibility prevents steric hindrance between the connected domains, allowing them to fold and function independently. iris-biotech.de The high number of allowed phi/psi angle combinations for glycine in the Ramachandran plot is the basis for this flexibility. iris-biotech.deiris-biotech.deiris-biotech.de

Solubility : The inclusion of polar amino acids like lysine in a linker sequence can significantly improve the solubility of the entire fusion protein. polyplus-sartorius.comnih.govbiosyn.com The hydrophilic side chain of lysine interacts favorably with water, helping to prevent aggregation, which can be a common issue with recombinant proteins.

Conjugation Chemistry : The ε-amino group of the lysine side chain is a highly versatile functional group for bioconjugation. nih.gov It is nucleophilic and readily reacts with various chemical groups to form stable covalent bonds. nih.govrsc.org This makes a Gly-Lys-Gly sequence not just a passive spacer but an active site for attaching other molecules, including drugs to antibodies (creating antibody-drug conjugates), fluorescent dyes for imaging, or polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. nih.gov This reactivity is also exploited in enzymatic ligation techniques, such as those using sortase A, where an oligo-glycine N-terminus can be ligated to another protein. iris-biotech.deiris-biotech.deiris-biotech.de

Below is a data table summarizing the properties and composition of commonly used flexible linkers, highlighting the roles of glycine and lysine.

Linker TypeExample SequencePrimary Amino AcidsKey Properties & Rationale
Glycine-Serine (GS) Linker (Gly-Gly-Gly-Gly-Ser)nGlycine, SerineHighly flexible, promotes solubility, reduces unfavorable interactions between domains. nih.govkbdna.com The length 'n' can be adjusted for optimal domain separation. nih.gov
Polyglycine Linker (Gly)nGlycineMaximally flexible due to the absence of side chains. genovis.com Used to connect domains that require significant freedom of movement. iris-biotech.de
Glycine/Lysine-Rich Linker EGKSSGSGSESKSTGlycine, Serine, Lysine, Glutamic AcidCombines the flexibility of glycine/serine with the enhanced solubility provided by charged residues like lysine and glutamic acid. nih.gov

The strategic use of the this compound motif and similar sequences is a testament to the sophisticated level of molecular design now possible in biotechnology, enabling the creation of advanced biomaterials and therapeutics.

Q & A

Q. How can researchers resolve contradictory data on this compound's receptor-binding affinity across studies?

  • Methodological Answer : Discrepancies may arise from variations in peptide conformation (e.g., aggregation state) or assay conditions (e.g., ionic strength). Standardize protocols using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under controlled buffer conditions. Perform molecular dynamics (MD) simulations to model peptide-receptor interactions and validate with mutagenesis studies .

Q. What strategies optimize this compound's solubility without altering its bioactivity?

  • Methodological Answer : Test co-solvents (e.g., DMSO, PEG-400) at <1% v/v to minimize cytotoxicity. Adjust pH near the peptide’s isoelectric point (pI ≈ 9.5 for Lys-containing sequences) or use charged excipients (e.g., arginine). For aqueous solutions, sonicate or vortex rigorously, and confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Q. How should researchers validate this compound's role in protein-protein interaction networks?

  • Methodological Answer : Employ crosslinking mass spectrometry (XL-MS) to identify binding partners in vitro. For cellular contexts, use proximity-dependent biotinylation (e.g., BioID) followed by streptavidin pull-down and LC-MS/MS. Validate interactions with co-immunoprecipitation (Co-IP) and confocal microscopy for colocalization .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response model) to calculate efficacy parameters. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Report effect sizes and confidence intervals to contextualize biological significance .

Q. How can computational tools predict this compound's pharmacokinetic properties?

  • Methodological Answer : Use in silico platforms like SwissADME or ADMETlab to estimate logP, bioavailability, and blood-brain barrier permeability. Molecular docking (e.g., AutoDock Vina) predicts binding to serum proteins (e.g., albumin). Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize resin loading (0.2–0.4 mmol/g) and coupling efficiency (>99% per step, monitored by Kaiser test). Use robotic synthesizers for reproducibility. Characterize each batch via MS, HPLC, and amino acid analysis. Store batches under identical conditions (-80°C, argon atmosphere) to prevent degradation .

Key Considerations for Methodological Rigor

  • Reproducibility : Document synthesis and analysis protocols in line with the Beilstein Journal’s guidelines, including raw spectral data and chromatograms in supplementary materials .
  • Ethical Reporting : Adhere to NIH preclinical guidelines for animal/cell studies, ensuring transparent reporting of sample sizes, randomization, and blinding .
  • Data Triangulation : Combine orthogonal techniques (e.g., SPR + ITC + MD) to validate mechanistic hypotheses, reducing reliance on single-method findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.